3-amino-6-methyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-6-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-b]naphthyridine core, an amino group, and a carboxamide group
Preparation Methods
The synthesis of 3-AMINO-6-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired compound . Another approach includes the selective acylation of intermediates to achieve the final product . Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and benzoyl chloride for acylation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-AMINO-6-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in binding to target proteins, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-b]naphthyridine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. For example, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a related compound with similar structural features but different functional groups
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-amino-6-methyl-N-(2-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-11-5-3-4-6-14(11)21-18(24)17-16(20)13-9-12-10-23(2)8-7-15(12)22-19(13)25-17/h3-6,9H,7-8,10,20H2,1-2H3,(H,21,24) |
InChI Key |
QJVLNCRQASIMJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C)N |
Origin of Product |
United States |
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